4-[4-(2-PYRIDYL)PIPERAZINO][1,2,4]TRIAZOLO[4,3-A]QUINOXALINE
Overview
Description
4-[4-(2-PYRIDYL)PIPERAZINO][1,2,4]TRIAZOLO[4,3-A]QUINOXALINE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a triazoloquinoxaline core fused with a piperazine and pyridine moiety. These structural elements contribute to its diverse biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-PYRIDYL)PIPERAZINO][1,2,4]TRIAZOLO[4,3-A]QUINOXALINE typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with 1-(o-tolyl)piperazine or piperidine in the presence of a base such as triethylamine (Et3N) and a solvent like xylene . Another approach includes the condensation of 4-pyridinecarboxaldehyde with corresponding hydrazines in ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-PYRIDYL)PIPERAZINO][1,2,4]TRIAZOLO[4,3-A]QUINOXALINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Aromatic nucleophilic substitution reactions are common, especially involving the piperazine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the triazoloquinoxaline core .
Scientific Research Applications
4-[4-(2-PYRIDYL)PIPERAZINO][1,2,4]TRIAZOLO[4,3-A]QUINOXALINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(2-PYRIDYL)PIPERAZINO][1,2,4]TRIAZOLO[4,3-A]QUINOXALINE involves its interaction with various molecular targets. It has been shown to inhibit kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these kinases, blocking their activity and thereby exerting its antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolo core and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Known for their kinase inhibition properties.
Pyrimido-quinoxaline derivatives: These compounds are also explored for their antimicrobial and antiviral activities.
Uniqueness
4-[4-(2-PYRIDYL)PIPERAZINO][1,2,4]TRIAZOLO[4,3-A]QUINOXALINE stands out due to its unique combination of a triazoloquinoxaline core with piperazine and pyridine moieties. This structural arrangement enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and pharmacology .
Properties
IUPAC Name |
4-(4-pyridin-2-ylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7/c1-2-6-15-14(5-1)21-17(18-22-20-13-25(15)18)24-11-9-23(10-12-24)16-7-3-4-8-19-16/h1-8,13H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLCQCTVCDCCPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC4=CC=CC=C4N5C3=NN=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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